molecular formula C20H14BrN3O4S B15036791 2-[5-(2-Bromo-4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

2-[5-(2-Bromo-4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

Cat. No.: B15036791
M. Wt: 472.3 g/mol
InChI Key: IVUNLMKNXLSPBT-UHFFFAOYSA-N
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Description

2-[5-(2-bromo-4-nitrophenyl)-2-furyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups, including a brominated nitrophenyl group, a furan ring, and a tetrahydrobenzothieno pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-bromo-4-nitrophenyl)-2-furyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The tetrahydrobenzothieno pyrimidinone core can be constructed via cyclization reactions under specific conditions, such as using palladium catalysts and appropriate ligands .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-bromo-4-nitrophenyl)-2-furyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

2-[5-(2-bromo-4-nitrophenyl)-2-furyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(2-bromo-4-nitrophenyl)-2-furyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C20H14BrN3O4S

Molecular Weight

472.3 g/mol

IUPAC Name

2-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H14BrN3O4S/c21-13-9-10(24(26)27)5-6-11(13)14-7-8-15(28-14)18-22-19(25)17-12-3-1-2-4-16(12)29-20(17)23-18/h5-9H,1-4H2,(H,22,23,25)

InChI Key

IVUNLMKNXLSPBT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Br

Origin of Product

United States

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